Conformational Restriction: N-Cyclopropyl vs. N-Alkyl
The target compound features an N-cyclopropyl group, which introduces significant conformational rigidity compared to N-alkyl analogs. This restriction can be quantified by the number of rotatable bonds; the target compound has 3 rotatable bonds (excluding the cyclopropyl ring), whereas a comparable analog like 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide (CAS 957062-74-7) has 4, and 2-bromo-N,N-diethyl-4-(trifluoromethoxy)benzenesulfonamide (CAS 957062-75-8) has 5 . This difference is a class-level inference for improved target binding entropy.
| Evidence Dimension | Number of Rotatable Bonds |
|---|---|
| Target Compound Data | 3 rotatable bonds |
| Comparator Or Baseline | 2-bromo-N-ethyl-4-(trifluoromethoxy)benzenesulfonamide (4 rotatable bonds); 2-bromo-N,N-diethyl-4-(trifluoromethoxy)benzenesulfonamide (5 rotatable bonds) |
| Quantified Difference | 25% fewer rotatable bonds than the N-ethyl analog; 40% fewer than the N,N-diethyl analog |
| Conditions | Molecular structure analysis based on canonical SMILES and literature principles for cyclopropyl groups in drug design. |
Why This Matters
Procurement of the cyclopropyl derivative is necessary to evaluate its superior potential for enhanced metabolic stability and target specificity due to conformational restriction, a parameter not achievable with the more flexible N-alkyl analogs.
